molecular formula C7H6O4S B1308951 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid CAS No. 260063-21-6

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid

Cat. No.: B1308951
CAS No.: 260063-21-6
M. Wt: 186.19 g/mol
InChI Key: DCCRIIFBJZOPAV-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is an organic compound with the chemical formula C7H6O4S . It is a white solid with a similar aroma to vanilla . It is an aromatic ether .


Molecular Structure Analysis

The compound forms orthorhombic crystals with space group Pbca. The dimensions are a = 1.014 nm, b = 0.699 nm, c = 2.139 nm, Z=8, and the density is 1.63 g/cm3. These measurements were confirmed by single crystal X-ray diffraction, powder X-ray diffraction, and electron diffraction .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 186.19 g/mol . It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and dichloromethane .

Scientific Research Applications

Phenolic Acids in Pharmacological Research

Phenolic acids, such as Chlorogenic Acid (CGA), have garnered attention for their broad spectrum of biological and pharmacological effects. CGA, for instance, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulating activities. These effects suggest that similar compounds, including 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid, could be explored for their potential therapeutic roles in treating various disorders such as cardiovascular disease, diabetes, obesity, and liver diseases. The pharmacological significance of phenolic acids underscores the importance of further research to optimize their biological and pharmacological effects, potentially leading to their practical use as natural food additives or therapeutic agents (Naveed et al., 2018).

Carboxylic Acids in Environmental and Industrial Applications

Research on carboxylic acids also extends to environmental and industrial applications, such as the use of advanced oxidation processes (AOPs) for the degradation of acetaminophen, a common pharmaceutical compound. The study by Qutob et al. (2022) provides a comprehensive analysis of the degradation pathways, by-products, biotoxicity, and the use of computational methods to predict reactive sites in acetaminophen molecules. This approach could be relevant for studying the environmental behavior and treatment potential of this compound, especially in understanding its degradation mechanisms and designing effective removal strategies from water sources (Qutob et al., 2022).

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid is not explicitly mentioned in the search results .

Safety and Hazards

The safety data for 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid indicates that it is harmful if swallowed, inhaled, or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation . When handling this compound, appropriate personal protective equipment should be worn, and it should be used in a well-ventilated area .

Future Directions

The future directions for the use and study of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid are not explicitly mentioned in the search results .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCRIIFBJZOPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424343
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260063-21-6
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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